(2-(Trifluoromethyl)pyridin-3-yl)methanol

Overview

Description

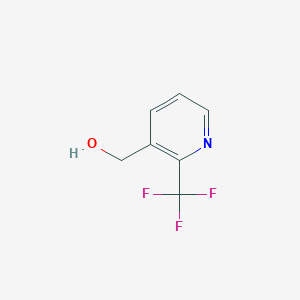

(2-(Trifluoromethyl)pyridin-3-yl)methanol is an organic compound that features a trifluoromethyl group attached to a pyridine ring, with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol typically involves the reaction of 2-(Trifluoromethyl)pyridine with methanol. This reaction can be catalyzed by acids or Lewis acids to facilitate the formation of the desired product . The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyridin-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohols or amines.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include trifluoromethyl-substituted aldehydes, carboxylic acids, alcohols, amines, and various substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that (2-(Trifluoromethyl)pyridin-3-yl)methanol exhibits significant antimicrobial and antiviral activities. The trifluoromethyl group enhances lipophilicity, which may facilitate better membrane penetration and contribute to biological efficacy. Studies have shown that compounds with similar structures can inhibit enzymes relevant to therapeutic contexts, making this compound a candidate for pharmaceutical development .

Cancer Research

The compound has been explored for its potential in cancer treatment by modulating metabolic pathways. Notably, it has been identified as an inhibitor of Ghrelin O-acyltransferase (GOAT), which is involved in regulating appetite and energy metabolism. This inhibition could lead to reduced proliferation of cancer cells, particularly in obesity-related cancers .

Agrochemical Applications

This compound is part of a broader class of trifluoromethylpyridine derivatives that are extensively used in agrochemicals. These derivatives are known for their effectiveness in protecting crops from pests and diseases. Several products containing trifluoromethyl groups have been developed and approved for agricultural use, demonstrating the practical applications of this compound in enhancing crop yields .

Industrial Applications

The compound serves as an intermediate in the synthesis of various organic molecules and can act as a catalyst in several organic reactions. Its unique chemical properties make it suitable for producing insecticides, herbicides, and fungicides, contributing to its industrial relevance .

Research has highlighted the compound's interaction with biological macromolecules, revealing its potential to modulate enzyme activity and receptor binding. This interaction is crucial for understanding its mechanism of action and therapeutic potential .

Synthesis Techniques

The synthesis typically involves the reaction of 2-(trifluoromethyl)pyridine with methanol under acidic or Lewis acid catalysis. Industrial methods often utilize batch or continuous flow reactors to optimize yield and efficiency.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl

Biological Activity

(2-(Trifluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative characterized by its trifluoromethyl group and hydroxymethyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic and steric properties imparted by the trifluoromethyl group enhance its interaction with various biological targets.

Structural Characteristics

- Molecular Formula : C7H6F3N

- Molecular Weight : 175.13 g/mol

- Functional Groups : Trifluoromethyl (-CF3), Hydroxymethyl (-CH2OH)

Comparison with Related Compounds

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| (6-Fluoro-2-(trifluoromethyl)pyridin-3-yl)methanol | 131747-53-0 | Contains fluorine |

| (6-Bromo-2-(trifluoromethyl)pyridin-3-yl)methanol | 1227570-75-3 | Contains bromine |

| (6-Methyl-2-(trifluoromethyl)pyridin-3-yl)methanol | 155377-05-2 | Methyl group alters electronic properties |

The trifluoromethyl group significantly contributes to the lipophilicity and overall reactivity of the compound, distinguishing it from other similar derivatives.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. A study highlighted its efficacy in inhibiting the growth of various cancer cell lines, suggesting that the compound may interfere with cellular signaling pathways critical for tumor proliferation. The mechanism of action appears to involve modulation of protein kinase C (PKC) activity, which is vital in cancer cell signaling .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production in macrophages, indicating potential therapeutic applications in treating inflammatory diseases. The presence of the hydroxymethyl group is believed to play a crucial role in this activity by facilitating interactions with inflammatory mediators .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential role in addressing antibiotic resistance issues, making it a candidate for further development as an antimicrobial agent .

Case Studies and Research Findings

- Study on Anticancer Activity : A recent investigation into the structure–activity relationship (SAR) of pyridine derivatives found that modifications to the trifluoromethyl group enhanced anticancer efficacy against specific cell lines. The study reported an IC50 value indicating significant cytotoxicity at low concentrations .

- Anti-inflammatory Mechanism : Another research effort focused on the anti-inflammatory properties of this compound demonstrated that it effectively inhibited NF-kB signaling pathways, which are crucial in mediating inflammatory responses. This inhibition was linked to reduced expression of inflammatory markers in cellular models .

- Antimicrobial Efficacy : In a comparative study of various trifluoromethyl-pyridine derivatives, this compound exhibited superior antibacterial activity against several strains, highlighting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-(Trifluoromethyl)pyridin-3-yl)methanol, and how can purity be ensured?

- Methodology : A common approach involves nucleophilic substitution of 2-chloro-6-(trifluoromethyl)pyridine with fluorinating agents (e.g., KF in DMSO), followed by reduction of the intermediate using LiAlH₄ to yield the methanol derivative . Post-synthesis purification often employs solvent recrystallization (e.g., hexane/ethyl acetate mixtures) and acid-base partitioning (pH adjustment with HCl/NaOH) to remove unreacted reagents . Purity (>95%) is validated via HPLC (retention time: ~0.29–1.32 min under SQD-FA50/SMD-TFA05 conditions) and LCMS (m/z 211.57 [M+H]⁺) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- LCMS : Detects molecular ion peaks (e.g., m/z 211.57 [M+H]⁺) and confirms mass consistency with theoretical values .

- HPLC : Validates purity using reverse-phase columns (e.g., retention time 0.81 min under SQD-FA05 conditions) .

- ¹H/¹³C NMR : Assigns peaks for the pyridine ring (δ ~7.5–8.5 ppm for aromatic protons) and methanol group (δ ~4.8 ppm for -CH₂OH) .

Q. How does the trifluoromethyl group influence the compound’s chemical reactivity?

- The electron-withdrawing trifluoromethyl group enhances electrophilic substitution on the pyridine ring, directing reactions to the C4/C5 positions. This is critical in cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) for synthesizing biaryl derivatives . Stability studies show resistance to hydrolysis under acidic conditions (pH 3–5) due to the group’s hydrophobic shielding .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of derivatives like 3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanoate?

- Methodology :

- Catalyst Screening : Tripotassium phosphate improves coupling efficiency in amidation reactions (e.g., 91% yield in two-step synthesis) .

- Solvent Optimization : Tetrahydrofuran (THF) enhances solubility of aromatic intermediates, while ethyl acetate/water partitioning minimizes side-product formation .

- Temperature Control : Stirring at room temperature avoids thermal degradation of acid-labile intermediates .

Q. How to resolve discrepancies in HPLC retention times during purity analysis?

- Troubleshooting Steps :

- Column Calibration : Use standardized conditions (e.g., SQD-FA50 for polar compounds) to reduce variability .

- pH Adjustment : Acidic mobile phases (0.1% TFA) improve peak resolution for protonatable pyridine derivatives .

- Spiking Experiments : Compare retention times with authentic samples to identify co-eluting impurities .

Q. What strategies enhance the compound’s bioactivity in drug discovery contexts?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-donating groups (e.g., -OCH₃) at the C4 position to improve binding to hydrophobic enzyme pockets (e.g., kinase targets) .

- Fluorine Scanning : Replace hydrogen with fluorine at C5 to modulate metabolic stability and bioavailability .

- Prodrug Design : Esterify the methanol group (e.g., methyl propionate) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

Q. How to address low regioselectivity in cross-coupling reactions involving this compound?

- Methodology :

Properties

IUPAC Name |

[2-(trifluoromethyl)pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDXBKVSCIWSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563707 | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131747-57-4 | |

| Record name | 2-(Trifluoromethyl)-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131747-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-(Trifluoromethyl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(trifluoromethyl)pyridin-3-yl]methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.